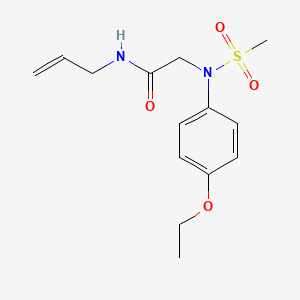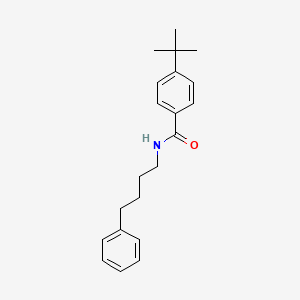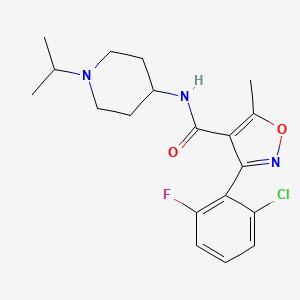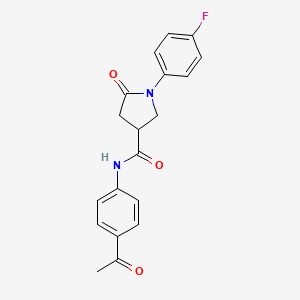
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG-232, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to target the MDM2-p53 interaction, a pathway that is often disrupted in cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the hydrophobic pocket on the surface of MDM2, preventing it from binding to p53. This allows p53 to remain active and carry out its tumor suppressor functions, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, breast cancer, and ovarian cancer. In addition, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in mouse xenograft models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more soluble analogs of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, which could improve its efficacy in vivo. Additionally, studies could be conducted to investigate the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research could be done to explore the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in treating other diseases, such as neurodegenerative disorders or viral infections.
In conclusion, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a promising small molecule inhibitor that has the potential to be a valuable tool in the fight against cancer. Its specificity for the MDM2-p53 interaction and ability to induce cell death in cancer cells make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-ethoxyphenyl)glycinamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinamide. This compound is then reacted with allyl bromide to yield the final product, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting the MDM2-p53 interaction, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can restore the function of the p53 tumor suppressor protein, which is often mutated or deleted in cancer cells. This can lead to cell cycle arrest, apoptosis, and ultimately, the death of cancer cells.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-16(21(3,18)19)12-6-8-13(9-7-12)20-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYHHIQSYBHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)


![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)